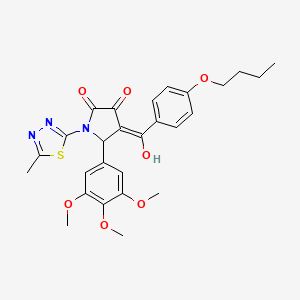
1-(1-(Chloromethyl)undecyl)quinolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-(Chloromethyl)undecyl)quinolinium chloride is a quaternary ammonium compound with the molecular formula C21H31Cl2N. It is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
The synthesis of 1-(1-(Chloromethyl)undecyl)quinolinium chloride typically involves the reaction of quinoline with 1-chloromethylundecane. The reaction is carried out in a solvent such as ethanol under reflux conditions for an extended period, usually around 40 hours . The product is then purified through recrystallization or other suitable methods.
Analyse Chemischer Reaktionen
1-(1-(Chloromethyl)undecyl)quinolinium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinolinium ring can undergo redox reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include nucleophiles like amines or thiols for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(1-(Chloromethyl)undecyl)quinolinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and phase transfer catalyst in various chemical reactions.
Medicine: Research is ongoing into its potential use as an antimicrobial agent in medical settings.
Wirkmechanismus
The mechanism of action of 1-(1-(Chloromethyl)undecyl)quinolinium chloride primarily involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This action is facilitated by the hydrophobic alkyl chain and the positively charged quinolinium moiety, which interact with the negatively charged components of the cell membrane .
Vergleich Mit ähnlichen Verbindungen
1-(1-(Chloromethyl)undecyl)quinolinium chloride can be compared to other quaternary ammonium compounds such as benzalkonium chloride and cetylpyridinium chloride. While all these compounds share surfactant properties and antimicrobial activity, this compound is unique due to its specific alkyl chain length and quinolinium structure, which may confer different solubility and efficacy profiles .
Similar Compounds
- Benzalkonium chloride
- Cetylpyridinium chloride
- Dodecyltrimethylammonium chloride
Eigenschaften
Molekularformel |
C21H31Cl2N |
|---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
1-(1-chlorododecan-2-yl)quinolin-1-ium;chloride |
InChI |
InChI=1S/C21H31ClN.ClH/c1-2-3-4-5-6-7-8-9-15-20(18-22)23-17-12-14-19-13-10-11-16-21(19)23;/h10-14,16-17,20H,2-9,15,18H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PQPCZGIMMUOSAV-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCC(CCl)[N+]1=CC=CC2=CC=CC=C21.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5E)-5-(3-fluorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12026496.png)

![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![(5Z)-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026502.png)
![[1-[(E)-[(3-hydroxynaphthalene-2-carbonyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate](/img/structure/B12026507.png)
![N'-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12026517.png)

![[4-[(E)-[(4-methoxyphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026527.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12026535.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12026540.png)


